Ethyl 2-(oxetan-3-yl)-2-oxoacetate
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Overview
Description
Ethyl 2-(oxetan-3-yl)-2-oxoacetate is a chemical compound with the molecular formula C7H10O4 It features an oxetane ring, which is a four-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the synthesis can start with the preparation of oxetan-3-one, followed by esterification to introduce the ethyl group. Another method involves the use of [2+2] cycloaddition reactions, such as the Paternò–Büchi reaction, to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxetan-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted oxetane derivatives .
Scientific Research Applications
Ethyl 2-(oxetan-3-yl)-2-oxoacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-(oxetan-3-yl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate various biochemical pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Ethyl 2-(oxetan-3-yl)-2-oxoacetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 2-(azetidin-3-yl)-2-oxoacetate: Contains an azetidine ring instead of an oxetane ring.
Ethyl 2-(oxetan-3-ylidene)acetate: Features a different substitution pattern on the oxetane ring.
These compounds share similar structural motifs but differ in their chemical reactivity and biological activities. This compound is unique due to its specific substitution pattern and the presence of the oxetane ring, which imparts distinct physicochemical properties and reactivity .
Properties
Molecular Formula |
C7H10O4 |
---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
ethyl 2-(oxetan-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(9)6(8)5-3-10-4-5/h5H,2-4H2,1H3 |
InChI Key |
YRPSIUABXKDRAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1COC1 |
Origin of Product |
United States |
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